molecular formula C9H8 B144670 Indene CAS No. 95-13-6

Indene

Cat. No. B144670
CAS RN: 95-13-6
M. Wt: 116.16 g/mol
InChI Key: YBYIRNPNPLQARY-UHFFFAOYSA-N
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Description

Indene is a polycyclic aromatic hydrocarbon (PAH) composed of fused five- and six-membered aromatic rings. It is the simplest PAH that contains this particular ring structure and is known for its presence in the combustion of fossil fuels. Indene and its derivatives are of significant interest due to their potential applications in organic electronics, pharmaceuticals, and as building blocks for more complex PAHs and fullerenes .

Synthesis Analysis

The synthesis of indene has been explored through various methods. One pathway involves the reaction of benzyl radicals with acetylene under combustion-like conditions, which leads to the exclusive formation of indene through a series of addition, cyclization, and aromatization steps . Another method includes the electrophilic cyclization of acetylenic malonates and ketones, which yields indene derivatives with high regio- and stereoselectivity . Additionally, indene can be formed in the interstellar medium at low temperatures through a reaction involving methylidyne and styrene via a methylidyne addition–cyclization–aromatization (MACA) mechanism . Palladium-catalyzed reactions also play a significant role in the synthesis of indene derivatives, allowing for the regioselective and multicomponent synthesis of substituted indenes 10.

Molecular Structure Analysis

Indene's molecular structure is characterized by its fused five- and six-membered aromatic rings. This structure serves as a scaffold for various derivatives, such as indenofluorenes, which exhibit high electron affinities and broad absorption in the near-IR region, making them attractive for organic electronic devices . The structure of indene allows for the incorporation of various functional groups, leading to a wide range of chemical properties and potential applications 10.

Chemical Reactions Analysis

Indene and its derivatives participate in a variety of chemical reactions. Photodimerization of indeno[2,1-a]indene, for example, results in the formation of cyclodimers upon UV irradiation . Indene can also undergo dimerization and addition reactions, as demonstrated by the behavior of cyclopent[a]indene under certain conditions . The introduction of iodine atoms into the indene structure allows for further functionalization through Suzuki coupling and Scholl reactions, leading to the construction of complex molecules like 13H-indeno[1,2-l]phenanthrenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of indene derivatives are influenced by their molecular structure and the substituents present. For instance, the electron-accepting properties of indenofluorenes are a direct result of their antiaromatic core, which also contributes to their optical properties . The photophysical properties of 2,3-diiodoindenes and their derivatives have been investigated, revealing potential applications as light-emitting materials . The regioselectivity observed in the synthesis of indene derivatives, including those with an allene functional group, is crucial for their subsequent chemical transformations and applications10.

Scientific Research Applications

Environmental and Biological Effects

  • Indene (IND) has been studied for its toxic effects on soil organisms, particularly earthworms. Research shows that IND can disrupt the redox balance in earthworm coelomocytes, leading to oxidative stress. This stress inhibits the activities of antioxidant systems, causes lipid peroxidation, and decreases cell viability. These findings are crucial for evaluating the environmental toxicity of IND (Huo et al., 2023).

Industrial Applications

  • Indene-C70 bisadduct (IC70BA) is highlighted for its superior performance in bulk heterojunction solar cells. A single isomer of IC70BA, isolated through careful chromatographic separation, demonstrated enhanced performance compared to other isomer mixtures, showcasing IND's potential in improving solar cell efficiency (Wong et al., 2014).

Chemical Synthesis

  • Indenes are synthesized via Lewis acid-promoted reactions with allenes, using ethenetricarboxylates. This process efficiently yields indene derivatives, highlighting IND's importance in organic chemistry and its versatile applications in synthesizing complex molecules (Yamazaki et al., 2010).

Energy and Materials Science

  • Indene-C60 bisadduct (ICBA) is used as an electron-cascade acceptor material in ternary blend polymer solar cells. Incorporating ICBA leads to an increase in open circuit voltage and power conversion efficiency, underlining IND's significance in advancing solar cell technologies (Cheng et al., 2014).
  • The autoignition characteristics of IND are researched to understand its role in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot during fuel combustion. This research provides insights into the combustion processes and the environmental impact of IND (Zheng et al., 2021).

Biological Applications

  • Indene is studied for its potential in biomedicine, particularly in the bioconversion of indene to cis-(1S,2R) indandiol, a key intermediate in the synthesis of HIV protease inhibitors. The study emphasizes the use of flow cytometry to understand substrate toxicity in indene bioconversion processes (Amanullah et al., 2002).

Safety And Hazards

Indene can have both environmental and health impacts. When released into the environment, it can pollute water bodies and soil . In the context of human health, indene exposure can occur via inhalation, skin contact, or ingestion . Inhalation can lead to respiratory issues such as coughing, wheezing, and shortness of breath . Direct contact can cause skin irritation and, in severe cases, chemical burns . Ingestion can have harmful effects on the gastrointestinal tract, leading to nausea, vomiting, and potentially severe stomach pain . It’s worth noting that indene is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) .

properties

IUPAC Name

1H-indene
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InChI

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2
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InChI Key

YBYIRNPNPLQARY-UHFFFAOYSA-N
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Canonical SMILES

C1C=CC2=CC=CC=C21
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Molecular Formula

C9H8
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Related CAS

9003-64-9
Record name 1H-Indene, homopolymer
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DSSTOX Substance ID

DTXSID8042052
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Molecular Weight

116.16 g/mol
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Physical Description

Indene appears as a colorless liquid derived from coal tar. Fp: -2 °C; bp:182 °C. Density 0.997 g cm-3. Insoluble in water but soluble in organic solvents., Colorless liquid. [Note: A solid below 29 degrees F.]; [NIOSH], Colorless liquid derived from coal tar., Colorless liquid. [Note: A solid below 29 °F.]
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Boiling Point

359 °F at 760 mmHg (NIOSH, 2023), 181.6 °C 760 MM HG, 359 °F
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Flash Point

173 °F (NIOSH, 2023), 173 °F
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Solubility

Insoluble (NIOSH, 2023), INSOL IN WATER, MISCIBLE WITH MOST ORGANIC SOLVENTS, SOL IN ALL PROPORTIONS IN ALC, ETHER, N BENZENE, PYRIMIDENE, CARBON DISULFIDE, Soluble in ethanol; it is miscible with diethyl ether, naphtha, pyridine, carbon tetrachloride, chloroform, and carbon disulfide, Insoluble
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Density

0.997 (NIOSH, 2023) - Less dense than water; will float, 0.9968 @ 20 °C/4 °C, 0.997
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Vapor Pressure

1.1 [mmHg], 1.1 mm Hg at 25 °C
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Product Name

Indene

Color/Form

LIQUID, Colorless liquid, Colorless liquid [Note: A solid below 29 degrees F].

CAS RN

95-13-6, 71551-80-9, 9003-64-9
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Melting Point

29 °F (NIOSH, 2023), -1.8 °C, 29 °F
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Record name Indene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0340.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

To a 25 ml one-neck round bottom flask are added 1-indanol (10 g, 75 mmol) and aluminum phosphate (ALPO4, 1.0 g, 8.2 mmol). The contents of the flask are heated under partial vacuum (5-10 mm Hg) to distill over indene and water. The water is removed by pipette, with the last traces being removed by drying over anhydrous magnesium sulfate to give indene (8 g) in an isolated yield of 92 mole percent.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The trans amide can be made from the epoxide either (1) by treating the indene oxide with ammonia or a primary amine to produce a trans-1-amino-2-indanol and reacting the trans-1-amino-2-indanol with an acylating agent, or (2) by treating the epoxide with an amide anion to produce the trans hydroxy amide directly. In one embodiment the indene is oxidized with aqueous hypochlorite in the presence of a chiral salen catalyst to produce a partially resolved epoxide, which is converted to the partially resolved trans-1-amino-2-indanol by treating with ammonia or a primary amine followed by acylating with benzoyl chloride or acetic anhydride. The resulting benzamide or acetamide is recrystallized to yield substantially optically pure trans-1-benzamido-2-indanol or trans-1-acetamido-2-indanol. In two preferred embodiments, the cis-1-amino-2-indanols are (1S,2R)-1-amino-2-indanol and (1R,2S)-1-amino-2-indanol, produced by oxidation of indene in the presence of an R,R or S,S-salen catalyst respectively.
[Compound]
Name
S,S-salen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
cis-1-amino-2-indanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In one typical embodiment, the polymer can be synthesized by dissolving an acetoxystyrene monomer, a tertiary alkyl (meth)acrylate monomer and an indene monomer in an organic solvent, adding a radical initiator thereto, heat polymerizing the monomers, and subjecting the resulting polymer to alkaline hydrolysis in an organic solvent for deblocking the acetoxy group, thereby forming a ternary copolymer of hydroxystyrene, tertiary alkyl (meth)acrylate and indene. Examples of the organic solvent used in polymerization include toluene, benzene, tetrahydrofuran, diethyl ether, and dioxane. Representative of the polymerization initiator are 2,2′-azobisisobutyronitrile, 2,2′-azobis(2,4-dimethylvaleronitrile), dimethyl-2,2-azobis(2-methylpropionate), benzoyl peroxide and lauroyl peroxide. Polymerization may be effected by heating at about 50 to 80° C. The reaction time is usually about 2 to 100 hours, preferably about 5 to 20 hours. The base used in the alkaline hydrolysis is selected from aqueous ammonia and triethylamine, to name a few. The reaction temperature is about −20° C. to 100° C., preferably about 0 to 60° C. The reaction time is usually about 0.2 to 100 hours, preferably about 0.5 to 20 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary alkyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The crude product was taken up in 500 cm3 of toluene, 1.5 g of p-toluene sulfonic acid was added, the reaction mixture was refluxed for 2 hours on a water separator and washed 3 times with 50 cm3 of saturated aqueous NaHCO3 solution, and the solvent was removed in vacuo. Filtration through 200 g of silica gel (hexane/methylene chloride) gave 18.4 g (72%) of 29 as a colorless oil.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Yield
72%

Synthesis routes and methods V

Procedure details

Under agitation with the stirrer, the charge was held at the reflux temperature by heating with an external heater. Thereafter, a solution containing 27 g (0.25 mol) of indene and 410 mg of azoisobutyronitrile (AIBN) as a radical polymerization initiator was charged into the overhead dropping funnel and this solution was dripped slowly into the polymerizer over 1 h. After completion of the dripping, the reaction solution was left under reflux for 2 h until the reaction was completed. The reaction solution was thereafter returned to room temperature and gradually added to 200 ml of n-hexane in a precipitating tank (beaker with an inner capacity of 500 ml), whereupon a white precipitate of indenemaleic anhydride copolymer formed. The precipitate was separated by filtration under suction and vacuum-dried to obtain a copolymer of indene and maleic anhydride in a yield of 95 wt% as calculated from equation (1) given hereinabove.
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
410 mg
Type
reactant
Reaction Step One
Name
indenemaleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indene
Reactant of Route 2
Indene
Reactant of Route 3
Indene
Reactant of Route 4
Indene
Reactant of Route 5
Indene
Reactant of Route 6
Indene

Citations

For This Compound
77,800
Citations
Y He, G Zhao, B Peng, Y Li - Advanced Functional Materials, 2010 - Wiley Online Library
… In conclusion, we synthesized a new C 70 derivative, indene-C 70 bisadduct (IC 70 BA) with high yield of 58% by a one-pot reaction of indene and C 70 . IC 70 BA is highly soluble in …
Number of citations: 360 onlinelibrary.wiley.com
M Lu, JA Mulholland - Chemosphere, 2001 - Elsevier
… indene. We extend the cyclopentadiene-to-naphthalene mechanism of Melius to the conversion of indene (… 17 H 12 and C 10 H 8 products from indene. Semi-empirical molecular orbital …
Number of citations: 86 www.sciencedirect.com
Y He, HY Chen, J Hou, Y Li - Journal of the American Chemical …, 2010 - ACS Publications
Polymer solar cells (PSCs) are commonly composed of a blend film of a conjugated polymer donor and a soluble C 60 derivative acceptor sandwiched between an ITO anode and a low…
Number of citations: 438 pubs.acs.org
IM Karaguni, KH Glüsenkamp, A Langerak… - Bioorganic & medicinal …, 2002 - Elsevier
… Here, we report the synthesis of eight new indene derivatives derived from the Sulindac structure, … The synthesis and the biological evaluation of new indene derivatives derived from the …
Number of citations: 93 www.sciencedirect.com
LA Carpino, YZ Lin - The Journal of Organic Chemistry, 1990 - ACS Publications
… In view of the recent conversion of 1 to benz [/] indene-3-methanol, a key intermediate in the synthesis of BIMOC-protected amino acids, 14 further study of simpler routes to this …
Number of citations: 35 pubs.acs.org
DJ Darensbourg, SJ Wilson - Journal of the American Chemical …, 2011 - ACS Publications
… of cyclic indene carbonate. Herein we report both the production of cyclic indene carbonate and the novel production of poly(indene carbonate) through the catalytic coupling of indene …
Number of citations: 107 pubs.acs.org
DC Oh, PG Williams, CA Kauffman, PR Jensen… - Organic …, 2006 - ACS Publications
Two structurally novel cyclopenta[a]indene glycosides, cyanosporasides A and B (1 and 2) have been isolated from the culture broth of a new species of the obligate marine …
Number of citations: 195 pubs.acs.org
AM Burkhardt, KLK Lee, PB Changala… - The Astrophysical …, 2021 - iopscience.iop.org
… detection of a pure hydrocarbon PAH, indene (C 9 H 8), as … From fitting the GOTHAM observations, indene is found to be … The detection of indene in relatively high abundance implies …
Number of citations: 100 iopscience.iop.org
JW Grissom, D Klingberg, D Huang… - The Journal of Organic …, 1997 - ACS Publications
In an effort to lower the temperatures required to prepare multicyclic compounds using the tandem enediyne−radical cyclization, we have developed the tandem enyne allene−radical …
Number of citations: 121 pubs.acs.org
DR Stull, GC Sinke, RA McDonald… - Pure and Applied …, 1961 - degruyter.com
… at 100 C of indane and indene to the same … of indene to indane. More recently Naidus and Mueller2 measured the equilibrium constants by a flow method for the system indane-indene-…
Number of citations: 23 www.degruyter.com

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